

"Antitumor agent-43" chemical structure and properties

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Compound of Interest

Compound Name: Antitumor agent-43

Cat. No.: B12400339

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In-Depth Technical Guide: Antitumor Agent-43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the promising antitumor agent designated as **Antitumor agent-43** (compound 3a). This indole-thiazolidinone hybrid has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of DNA damage and apoptosis.

Chemical Structure and Properties

Antitumor agent-43 is chemically identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester. Its structure is characterized by a hybrid scaffold combining indole and thiazolidinone moieties.

Chemical Structure:

Physicochemical Properties

A comprehensive table of the physicochemical properties of **Antitumor agent-43** is provided below. This data is essential for its handling, formulation, and in vitro/in vivo evaluation.

Property	Value	Reference
IUPAC Name	methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate	N/A
CAS Number	2470015-35-9	[1]
Molecular Formula	C ₁₄ H ₉ FN ₂ O ₃ S ₂	[2]
Molecular Weight	336.36 g/mol	[2]
Appearance	Light yellow to yellow solid powder	[2]
Solubility	Soluble in DMSO	N/A
LogP	2.3	[2]

Biological Activity and Mechanism of Action

Antitumor agent-43 exhibits selective cytotoxicity against a range of human tumor cell lines. Its primary mechanism of action involves the induction of apoptosis through a caspase-3, PARP1, and Bax-dependent pathway, as well as the induction of DNA damage.[1]

Cytotoxicity Data

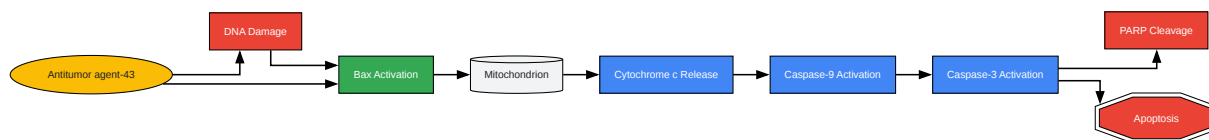
The in vitro cytotoxic activity of **Antitumor agent-43** has been evaluated against a panel of human cancer cell lines. The GI₅₀ (50% growth inhibition) values are summarized in the table below.

Cell Line	Cancer Type	GI ₅₀ (μM)	Reference
HepG2	Hepatocellular Carcinoma	12.1	[1]
MCF-7	Breast Adenocarcinoma	0.7	[1]
HCT116	Colon Carcinoma	0.8	[1]
HeLa	Cervical Carcinoma	49.3	[1]
A549	Lung Carcinoma	9.7	[1]
WM793	Melanoma	80.4	[1]
THP-1	Acute Monocytic Leukemia	62.4	[1]

The agent shows lower toxicity towards non-cancerous cell lines like HaCaT (human keratinocytes) and Balb/c 3T3 (mouse embryonic fibroblasts), with GI₅₀ values of 98.3 μM and 40.8 μM, respectively, suggesting a degree of selectivity for tumor cells.[1]

Mechanism of Action: Apoptosis Induction

Antitumor agent-43 has been shown to induce apoptosis in cancer cells. At a concentration of 45 μM, it triggers apoptosis in HepG2 cells through a pathway involving caspase-3, PARP1, and Bax.[1] The agent also induces DNA damage in HCT116, MCF-7, and HepG2 cells.[1]



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Apoptosis Induction Pathway of **Antitumor agent-43**

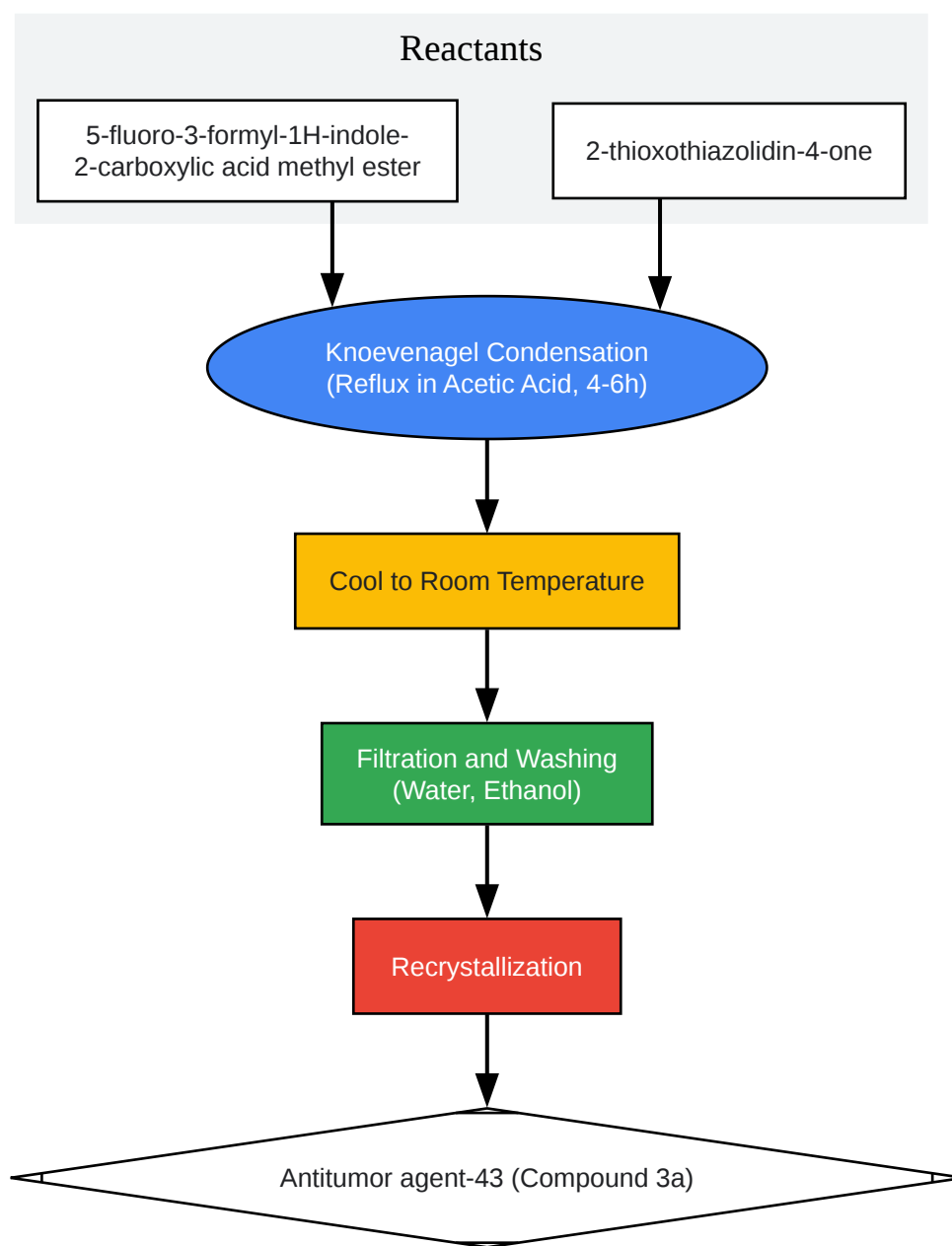
Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of **Antitumor agent-43**, based on the primary literature.

Synthesis of **Antitumor agent-43** (Compound 3a)

The synthesis is achieved via a Knoevenagel condensation reaction.

- Reactants: 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and 2-thioxothiazolidin-4-one (rhodanine).
- Procedure:
 - A mixture of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester (1 mmol) and rhodanine (1 mmol) is refluxed in glacial acetic acid (10 mL) for 4-6 hours.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The precipitated solid is collected by filtration, washed with water, and then with ethanol.
 - The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.



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General Synthesis Workflow for **Antitumor agent-43**

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Lines: A panel of human cancer cell lines (e.g., HepG2, MCF-7, HCT116) and non-cancerous cell lines.
- Procedure:

- Cells are seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to attach overnight.
- The cells are then treated with various concentrations of **Antitumor agent-43** (typically ranging from 0.1 to 100 μM) for 72 hours.
- After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- The medium is removed, and 100 μL of DMSO is added to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The GI_{50} values are calculated from the dose-response curves.

Apoptosis Analysis (Annexin V/PI Staining)

- Cell Line: e.g., HepG2.
- Procedure:
 - Cells are seeded in 6-well plates and treated with **Antitumor agent-43** (e.g., 45 μM) for 24 hours.
 - Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
 - Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
 - The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

Antitumor agent-43 (compound 3a) is a novel indole-thiazolidinone hybrid with potent and selective anticancer activity. Its well-defined chemical structure, coupled with a clear mechanism of action involving the induction of DNA damage and apoptosis, makes it a

promising candidate for further preclinical and clinical development. The experimental protocols provided herein offer a solid foundation for researchers to replicate and expand upon the existing findings.

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References

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